![molecular formula C19H17FN4OS B286992 2,5-Dimethylphenyl [3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B286992.png)
2,5-Dimethylphenyl [3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethylphenyl [3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether, commonly known as DMPT, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a synthetic compound that belongs to the class of thiadiazole derivatives. It is widely used in scientific research as a potent activator of the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth, proliferation, and survival.
作用机制
The mechanism of action of DMPT is primarily through the activation of the 2,5-Dimethylphenyl [3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether pathway. The 2,5-Dimethylphenyl [3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether pathway is a signaling pathway that regulates various cellular processes, including protein synthesis, cell growth, and autophagy. DMPT activates the 2,5-Dimethylphenyl [3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether pathway by inhibiting the activity of the tuberous sclerosis complex (TSC), which is a negative regulator of 2,5-Dimethylphenyl [3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether. The activation of the 2,5-Dimethylphenyl [3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether pathway by DMPT leads to increased protein synthesis, cell growth, and survival.
Biochemical and Physiological Effects
DMPT has various biochemical and physiological effects, including the induction of apoptosis, inhibition of tumor growth and metastasis, enhancement of synaptic plasticity and cognitive function, neuroprotection against oxidative stress and neuroinflammation, and enhancement of immune function.
实验室实验的优点和局限性
One of the main advantages of DMPT for lab experiments is its potent activation of the 2,5-Dimethylphenyl [3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether pathway, which makes it a useful tool for studying various cellular processes, including protein synthesis, cell growth, and autophagy. However, one of the limitations of DMPT is its potential toxicity at high concentrations, which can affect cell viability and lead to non-specific effects.
未来方向
There are several future directions for the research on DMPT, including the development of more potent and selective activators of the 2,5-Dimethylphenyl [3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether pathway, the investigation of the molecular mechanisms underlying the neuroprotective and immunomodulatory effects of DMPT, and the evaluation of the therapeutic potential of DMPT in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, the safety and toxicity of DMPT need to be further investigated to ensure its safe use in preclinical and clinical studies.
合成方法
DMPT can be synthesized using various methods, including the reaction of 2,5-dimethylphenol with 4-fluorobenzyl chloride and 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base catalyst. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using chromatography techniques to obtain pure DMPT.
科学研究应用
DMPT has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and immunology. In cancer research, DMPT has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells. DMPT has also been shown to inhibit tumor growth and metastasis in animal models of cancer.
In neurobiology, DMPT has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease. DMPT has also been shown to have neuroprotective effects against oxidative stress and neuroinflammation.
In immunology, DMPT has been shown to enhance the activity of natural killer (NK) cells and T cells, which play a crucial role in the immune response against cancer and viral infections. DMPT has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
分子式 |
C19H17FN4OS |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
6-[(2,5-dimethylphenoxy)methyl]-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H17FN4OS/c1-12-3-4-13(2)16(9-12)25-11-18-23-24-17(21-22-19(24)26-18)10-14-5-7-15(20)8-6-14/h3-9H,10-11H2,1-2H3 |
InChI 键 |
BFBSRXDOXBVOFB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
规范 SMILES |
CC1=CC(=C(C=C1)C)OCC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(2,4-Dichlorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286909.png)
![6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286913.png)
![3-(3-Fluorophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286914.png)
![6-[2-(4-Chlorophenyl)vinyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286915.png)
![1-[3-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl phenyl ether](/img/structure/B286916.png)
![6-[(4-Chlorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286917.png)
![3-(3-Fluorophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286918.png)
![2,5-Dimethylphenyl [3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B286919.png)
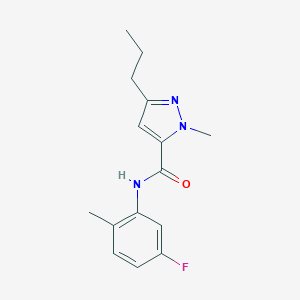
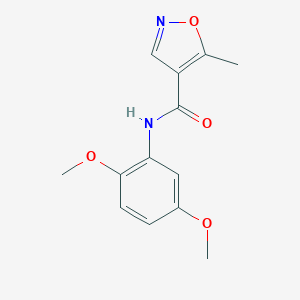
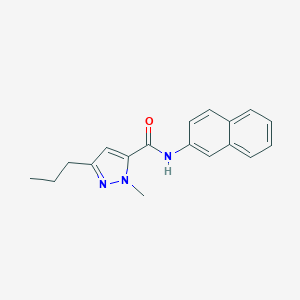
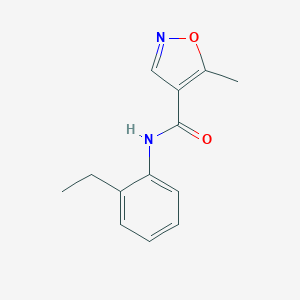
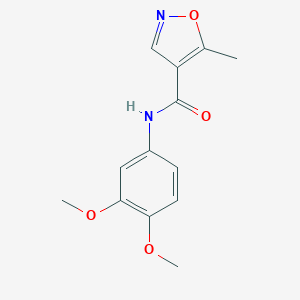
![3-(3-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286930.png)